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Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule

inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 proteins

are epigenetic regulators that play a crucial role in tumorigenesis by altering gene expression,

promoting genomic instability, and contributing to uncontrolled cell proliferation and evasion of

apoptosis.[3][4] Dysregulation and overexpression of KDM4 have been implicated in a variety

of cancers, making it a compelling target for therapeutic intervention.[1][3] Zavondemstat acts

as a pan-inhibitor, targeting all KDM4 isoforms (A-D), which is considered essential to

counteract the functional redundancy within this enzyme family.[3][4] This technical guide

provides a comprehensive timeline of the discovery and development of Zavondemstat,
detailing its mechanism of action, preclinical data, and clinical trial findings.

Discovery and Preclinical Development Timeline
Zavondemstat was discovered using a proprietary single-cell genomic analysis technology.[1]

The development timeline, from initial discovery to the commencement of clinical trials, has

been marked by extensive preclinical evaluation to establish its potency, selectivity, and anti-

cancer activity.

Key Preclinical Milestones:
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Target Identification and Lead Optimization: KDM4 was identified as a key driver in various

cancers, particularly in the context of cancer stem cell self-renewal.[1][2] Zavondemstat
emerged as a lead compound with potent and selective pan-KDM4 inhibitory activity.[4]

In Vitro Characterization (2021-2022): A series of in vitro studies demonstrated the broad

anti-proliferative effects of Zavondemstat across a wide range of cancer cell lines and

patient-derived organoid models.[4] Notably, presentations at major conferences in 2021 and

2022 highlighted its activity in gastrointestinal cancers, colorectal cancer (particularly with

microsatellite instability-high status), and diffuse large B-cell lymphoma.[5]

Mechanism of Action Studies: Mechanistic studies confirmed that Zavondemstat competes

with the KDM4 co-factor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain of

KDM4 enzymes.[3] This inhibition leads to an increase in histone methylation marks, such as

H3K9me3, which are associated with transcriptional repression.

In Vivo Efficacy Studies: Preclinical testing in various animal xenograft models, including

those for colorectal, esophageal, breast, and lymphoma cancers, showed significant tumor

growth inhibition, with reductions of up to 100%.[1][4] These studies also revealed a

reduction in the population of tumor-initiating cancer stem cells following treatment.[1]

Pharmacology and ADME Profile: Pharmacologic studies indicated that Zavondemstat
possesses favorable properties, including good oral bioavailability and metabolic stability,

supporting its advancement into clinical development.[5][6]

Investigational New Drug (IND) Application: Following the promising preclinical results, an

IND application for TACH101 was cleared by the FDA, paving the way for clinical trials.[7]

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of

Zavondemstat.

Table 1: In Vitro Anti-Proliferative and Apoptotic Activity
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Cancer Type Model Assay
Result (IC50 /
EC50)

Gastrointestinal

Cancers

Cell Lines &

Organoids
Anti-proliferative As low as 0.001 µM

Colorectal Cancer

(MSI-H)

PDX & Organoid

Models
Anti-proliferative 0.001 – 0.270 µM

Colorectal Cancer

(HT-29)
Cell Line Apoptosis Induction 0.033 µM

Esophageal Cancer

(KYSE-150)
Cell Line Apoptosis Induction 0.092 µM

Triple-Negative Breast

Cancer (MDA-MB-

231)

Cell Line Apoptosis Induction 0.033-0.092 µM

Data sourced from presentations at the 2022 ASCO-GI Conference.

Table 2: In Vivo Anti-Tumor Efficacy

Cancer Type Model Treatment Result

Colorectal Cancer

(SU60)
Xenograft Zavondemstat ≥70% Tumor Control

Esophageal Cancer

(KYSE-150)
Xenograft Zavondemstat ≥70% Tumor Control

Gastric Cancer (GXA-

3036)
Xenograft Zavondemstat ≥70% Tumor Control

Colorectal,

Esophageal, Breast,

Lymphoma

Xenograft Zavondemstat
Up to 100% Tumor

Growth Inhibition

Data sourced from Tachyon Therapeutics and presentations at the 2022 ASCO-GI Conference.

[1]
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Clinical Development
Zavondemstat is currently in Phase 1 clinical development for the treatment of advanced or

metastatic solid tumors.

Phase 1 Clinical Trial (NCT05076552):

This first-in-human, open-label, dose-escalation study was designed to evaluate the safety,

tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of Zavondemstat.[3][8]

[9][10]

Study Design: Patients with heavily pre-treated advanced/metastatic cancers received

Zavondemstat orally on a weekly schedule in 28-day cycles. The dose escalation followed a

Bayesian optimal interval (BOIN) design.[8][9][10]

Patient Population: A total of 30 patients were enrolled across 6 dose cohorts. The most

common tumor types were colorectal cancer (40%), prostate cancer (13%), and pancreatic

cancer (10%).[3]

Safety and Tolerability: Zavondemstat was well-tolerated. The most common treatment-

related adverse events (TRAEs) were diarrhea (12%), fatigue (7%), decreased appetite

(7%), nausea (7%), and hyponatremia (7%). All TRAEs were Grade 1 or 2, and no dose-

limiting toxicities were reported.[3][8]

Pharmacokinetics: Zavondemstat demonstrated a dose-proportional exposure profile with a

short half-life of approximately 1.5 hours. There was minimal to no drug accumulation

observed.[3][9][10]

Preliminary Efficacy: Of the 23 response-evaluable patients, 10 (44%) achieved stable

disease (SD). Two patients (9%) had stable disease for six months or longer.[3][9]

Table 3: Phase 1 Clinical Trial Summary (NCT05076552)
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Parameter Description

Study Phase Phase 1

Trial Identifier NCT05076552

Number of Patients 30

Treatment Zavondemstat (oral, weekly)

Primary Objectives Safety, Tolerability, MTD, RP2D

Key Safety Findings

Well-tolerated; most common TRAEs were

Grade 1/2 diarrhea, fatigue, decreased appetite,

nausea, hyponatremia. No DLTs.

Key Pharmacokinetic Findings
Dose-proportional exposure, half-life of ~1.5

hours, no significant accumulation.

Preliminary Efficacy
44% of evaluable patients achieved stable

disease.

Data from published results of the Phase 1 study.[3][8][9][10]

Experimental Protocols
Detailed proprietary experimental protocols for Zavondemstat are not publicly available.

However, the following sections describe standard methodologies for the key experiments cited

in its development.

In Vitro Cell Proliferation Assay (MTT/XTT Assay)
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density

and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of Zavondemstat or vehicle

control (e.g., DMSO) for a specified period (e.g., 72 hours).

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

is added to each well.
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Incubation: The plates are incubated to allow for the metabolic conversion of the tetrazolium

salt into a colored formazan product by viable cells.

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the

absorbance is measured using a microplate reader at a specific wavelength.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell

growth by 50%) is determined by plotting the percentage of viability against the drug

concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Cell Treatment: Cells are treated with Zavondemstat or a vehicle control for a defined

period.

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-

buffered saline (PBS), and resuspended in Annexin V binding buffer.

Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are

added to the cell suspension.

Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to

phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and for PI

to enter cells with compromised membranes.

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic

cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be both

Annexin V and PI positive, and live cells will be negative for both stains.

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent

of apoptosis induced by the treatment. The EC50 value (the concentration that induces

apoptosis in 50% of the cell population) can be calculated.

In Vivo Xenograft Tumor Model
Cell Implantation: A specified number of human cancer cells are subcutaneously injected into

the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size.

Randomization and Treatment: Once tumors reach a predetermined volume, the mice are

randomized into treatment and control groups. The treatment group receives Zavondemstat
orally at a specified dose and schedule, while the control group receives a vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Monitoring: The body weight and overall health of the mice are monitored throughout the

study.

Endpoint: The study is terminated when tumors in the control group reach a maximum

allowed size or after a predefined treatment period.

Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor

growth inhibition is calculated to assess the anti-tumor efficacy of Zavondemstat.
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Caption: Zavondemstat inhibits KDM4, leading to increased H3K9me3, reduced oncogene

expression, and ultimately decreased tumor growth.

Experimental Workflow: In Vitro Anti-Proliferation Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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